N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C21H19N3O4 and it has a molecular weight of 377.412.Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Chemical Reactions Analysis
I’m sorry, but I couldn’t find any information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I couldn’t find detailed information on the physical and chemical properties of this compound.Scientific Research Applications
Structural Aspects and Properties
Quinoline derivatives exhibit unique structural properties that enable them to form salt and inclusion compounds with various acids and diols. These compounds display significant fluorescence properties when interacting with specific substances, which could be leveraged in the development of fluorescent sensors or markers in biochemical research. For instance, the study of 8-hydroxyquinoline-based amides has revealed their capacity to form gels and crystalline solids with mineral acids, highlighting their potential in material science and nanotechnology applications (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Novel Compounds
The synthesis of novel quinoline derivatives has been explored for various applications, including the development of anticancer agents and fluorescent sensors. These compounds have shown promise in in vitro studies for their antiproliferative activities against human cancer cell lines, suggesting their potential in cancer research. Additionally, the synthesis of specific quinoline derivatives has led to the creation of compounds with high selectivity and sensitivity in detecting metal ions, which could be useful in environmental monitoring and biochemistry (Marganakop et al., 2013).
Chemical Reactions and Interactions
Quinoline derivatives can undergo various chemical reactions, resulting in compounds with distinct spatial orientations and properties. These reactions and the resulting compounds' structures can be crucial in understanding the interaction mechanisms at the molecular level, which is essential for drug design and the development of materials with specific characteristics (Kalita & Baruah, 2010).
Safety And Hazards
No specific safety or hazard information was found for this compound.
Future Directions
No information was found regarding the future directions or potential applications of this compound.
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-13(25)23-10-4-5-14-11-15(8-9-18(14)23)22-19(26)12-24-20(27)16-6-2-3-7-17(16)21(24)28/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSCMSLRZQSOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide |
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